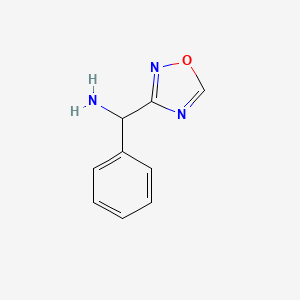

1,2,4-Oxadiazol-3-yl(phenyl)methanamine

Beschreibung

Significance of the 1,2,4-Oxadiazole (B8745197) Core in Medicinal Chemistry

The five-membered 1,2,4-oxadiazole ring is a privileged structure in drug discovery, primarily due to its unique bioisosteric properties and a broad spectrum of biological activities. nih.govresearchgate.net In medicinal chemistry, bioisosterism is a strategy used to design analogues of known drugs by replacing certain chemical groups with others that have similar physical or chemical properties, with the goal of enhancing pharmacological profiles. nih.gov The 1,2,4-oxadiazole nucleus is frequently employed as a bioisostere for ester and amide groups. nih.govresearchgate.net This substitution is advantageous because the oxadiazole ring is resistant to hydrolysis by esterases and amidases, which can improve the metabolic stability and pharmacokinetic properties of a drug candidate. nih.govresearchgate.netmdpi.com

The versatility of the 1,2,4-oxadiazole scaffold is further demonstrated by the wide array of pharmacological activities exhibited by its derivatives. nih.govnih.gov Extensive research has identified compounds containing this core that display significant potential in treating a multitude of diseases. mdpi.comresearchgate.net This has made the 1,2,4-oxadiazole ring a perfect framework for novel drug development. nih.gov

Table 1: Documented Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Therapeutic Area | Reference(s) |

|---|---|---|

| Anticancer | Oncology | nih.govnih.gov |

| Anti-inflammatory | Immunology/Rheumatology | nih.govmdpi.com |

| Antiviral | Infectious Diseases | nih.govmdpi.com |

| Antibacterial | Infectious Diseases | nih.govmdpi.com |

| Antifungal | Infectious Diseases | nih.govmdpi.com |

| Anticonvulsant | Neurology | nih.govmdpi.com |

| Analgesic | Neurology | nih.gov |

| Antidepressant | Neurology | nih.gov |

| Anti-Alzheimer | Neurology | nih.govresearchgate.net |

| Antidiabetic | Endocrinology | researchgate.net |

Historical Context and Evolution of Research on Oxadiazole-Containing Molecules

The history of the 1,2,4-oxadiazole heterocycle dates back to 1884, when it was first synthesized by Tiemann and Krüger. nih.govchim.it Initially, the structure was classified as an "azoxime." nih.gov Despite its early discovery, the 1,2,4-oxadiazole ring did not attract significant attention from chemists for nearly 80 years. nih.gov It was only when its photochemical rearrangement into other heterocyclic systems was observed that interest in its chemistry began to grow. nih.gov

The biological importance and potential of 1,2,4-oxadiazoles in drug design started to be recognized in the mid-20th century. chim.it A significant milestone was the introduction of Oxolamine in the 1960s, the first commercially available drug containing a 1,2,4-oxadiazole ring, used for its cough suppressant activity. wikipedia.orgchim.it In the last four decades, research into this heterocycle has expanded dramatically, leading to the discovery of a vast number of compounds with diverse biological activities. nih.govmdpi.com The scientific interest in the biological applications of 1,2,4-oxadiazoles has notably increased, with research output doubling in the last fifteen years alone. nih.govmdpi.com This surge in research highlights the sustained importance and therapeutic potential of this chemical scaffold in modern medicinal chemistry. nih.gov

Structural Features and Classification of 1,2,4-Oxadiazol-3-yl(phenyl)methanamine within the Oxadiazole Family

Oxadiazoles are a class of five-membered aromatic heterocycles characterized by the molecular formula C₂H₂N₂O. wikipedia.org The arrangement of the two nitrogen atoms and one oxygen atom within the ring gives rise to four distinct isomers. wikipedia.orgchim.it

Table 2: Isomers of Oxadiazole

| Isomer | Description | Stability |

|---|---|---|

| 1,2,3-Oxadiazole | Unstable and ring-opens to its diazoketone tautomer. wikipedia.org | Unstable |

| 1,2,4-Oxadiazole | The focus of this article; a stable aromatic ring. wikipedia.org | Stable |

| 1,2,5-Oxadiazole | Also known as furazan; a stable isomer. wikipedia.org | Stable |

Eigenschaften

IUPAC Name |

1,2,4-oxadiazol-3-yl(phenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8(9-11-6-13-12-9)7-4-2-1-3-5-7/h1-6,8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYURJZDHJDSQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NOC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,2,4 Oxadiazol 3 Yl Phenyl Methanamine

Retrosynthetic Analysis of the Compound and Key Intermediates

A retrosynthetic analysis of 1,2,4-Oxadiazol-3-yl(phenyl)methanamine reveals two primary strategic disconnections. The first disconnection targets the amine functional group. The carbon-nitrogen bond of the primary amine can be traced back to a carbonyl group through a reductive amination pathway. This identifies the key intermediate as (1,2,4-oxadiazol-3-yl)(phenyl)methanone , also known as 3-benzoyl-5-substituted-1,2,4-oxadiazole (where the 5-position substituent depends on the chosen synthetic route for the ring).

The second major disconnection breaks down the 1,2,4-oxadiazole (B8745197) ring itself. The most common and versatile approach for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime (B1450833). This leads to two simpler precursor molecules: an amidoxime and a carboxylic acid derivative . For the target compound, this disconnection could lead to benzamidoxime (B57231) and a derivative of 2-amino-2-phenylacetic acid, or alternatively, an amidoxime derived from mandelonitrile (B1675950) and benzoic acid. The former approach, which builds the phenylmethanamine side chain after the ring formation, is often more direct.

Therefore, the logical forward synthesis involves:

Formation of the 1,2,4-oxadiazole ring to generate a ketone precursor.

Conversion of the ketone to the target primary amine.

Key intermediates in this proposed synthetic pathway include:

An appropriate amidoxime (e.g., benzamidoxime).

An activated carboxylic acid or equivalent.

The ketone intermediate: (1,2,4-oxadiazol-3-yl)(phenyl)methanone.

Classical and Contemporary Approaches to 1,2,4-Oxadiazole Ring Formation

The formation of the 1,2,4-oxadiazole heterocycle is well-established, with methods ranging from classical two-step procedures to efficient one-pot strategies. mdpi.com

The most conventional and widely applied method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its activated derivative. researchgate.netnih.gov This process typically occurs in two discrete steps:

O-acylation: The amidoxime is acylated at the oxime oxygen by a carboxylic acid derivative (such as an acyl chloride or anhydride) to form an O-acyl amidoxime intermediate. This reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. rjptonline.org

Cyclodehydration: The isolated O-acyl amidoxime undergoes thermal or base-catalyzed intramolecular cyclization, eliminating a molecule of water to form the stable 1,2,4-oxadiazole ring.

Various activating agents can be used to facilitate the initial coupling between the amidoxime and carboxylic acid, avoiding the need for highly reactive acyl chlorides.

| Activating Agent | Typical Conditions | Notes |

| DCC (Dicyclohexylcarbodiimide) | Organic solvent (e.g., DMF, CH₂Cl₂), RT | Forms a dicyclohexylurea (DCU) byproduct that can complicate purification. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Aqueous or organic solvent, RT | Water-soluble byproduct, simplifying workup. Often used with HOBt. |

| CDI (Carbonyldiimidazole) | Anhydrous THF or DMF, RT to heat | Highly efficient; byproducts are imidazole (B134444) and CO₂, which are easily removed. |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) | Organic solvent with a base (e.g., DIPEA), RT | Peptide coupling reagent, effective for mild and rapid acylation. |

This two-step approach is robust and allows for the synthesis of a wide variety of substituted 1,2,4-oxadiazoles.

To improve efficiency and reduce waste, numerous one-pot synthesis strategies have been developed. nih.gov These methods combine the formation of the amidoxime, its acylation, and the final cyclization into a single reaction vessel without isolating intermediates.

A common one-pot approach begins with a nitrile, which is converted in situ to the corresponding amidoxime by treatment with hydroxylamine. organic-chemistry.org Subsequently, a carboxylic acid (often activated in situ) or an aldehyde is added to the reaction mixture to complete the synthesis.

Key one-pot methodologies include:

Base-Mediated Synthesis: Reactions conducted in a superbase medium like NaOH/DMSO can directly couple amidoximes with carboxylic acid esters at room temperature. nih.gov

Vilsmeier Reagent Activation: The Vilsmeier reagent can be used to activate carboxylic acids in situ, facilitating their reaction with amidoximes to yield 1,2,4-oxadiazoles in good to excellent yields under mild conditions. nih.gov

Catalytic Approaches: Lewis acids like ZnCl₂ combined with p-toluenesulfonic acid (PTSA) can catalyze the reaction between amidoximes and nitriles to form 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

Specific Preparation Methods for 1,2,4-Oxadiazol-3-yl(phenyl)methanamine and Related Analogs

The synthesis of the title compound can be achieved by first constructing a ketone-bearing oxadiazole, followed by its conversion to the amine.

This strategy relies on the synthesis of the key intermediate, (1,2,4-oxadiazol-3-yl)(phenyl)methanone . A modern and effective method for preparing 3-acyl-1,2,4-oxadiazoles involves the iron(III) nitrate-mediated reaction of nitriles with alkynes or ketones. organic-chemistry.orggoogle.com In this reaction, the ketone (e.g., acetophenone) undergoes enolization and nitration, followed by dehydration to form a nitrile oxide. This reactive species then undergoes a 1,3-dipolar cycloaddition with a nitrile to furnish the 3-acyl-1,2,4-oxadiazole ring. google.com

Once the ketone precursor is synthesized, it can be converted to the target primary amine, 1,2,4-Oxadiazol-3-yl(phenyl)methanamine, via standard reductive amination protocols. The process involves two steps:

Imine Formation: The ketone is reacted with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate, aqueous ammonia) to form an intermediate imine.

Reduction: The imine is reduced in situ to the corresponding primary amine using a suitable reducing agent.

Common reducing agents for this transformation are summarized in the table below.

| Reducing Agent | Typical Conditions | Notes |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | A classic and reliable reagent, selective for the iminium ion over the ketone. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) or THF, RT | Mild and effective, often preferred for its less toxic nature compared to NaBH₃CN. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C or Raney Ni, various pressures | "Green" method, but may not be compatible with other reducible functional groups. |

This reductive amination step provides a direct and high-yielding route to the final target compound from its ketone precursor.

Polyphosphoric acid (PPA) is a well-known and powerful reagent in organic synthesis, acting as both a Brønsted acid catalyst and a dehydrating agent. While its use is more prominently documented for the synthesis of 1,3,4-oxadiazoles from diacylhydrazines, it can also be employed as a cyclodehydration agent in the formation of other heterocyclic systems.

In the context of 1,2,4-oxadiazole synthesis, PPA can facilitate the final ring-closing step. The synthesis would begin with the preparation of an O-acyl amidoxime intermediate, as described in section 2.2.1. This intermediate, upon heating in PPA, would undergo efficient intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring.

The general scheme is as follows:

Preparation of O-Acyl Amidoxime: An appropriate amidoxime is reacted with a phenylglycine derivative (or similar precursor) to form the open-chain intermediate.

PPA-Mediated Cyclization: The intermediate is heated in polyphosphoric acid, which promotes the elimination of water and the formation of the aromatic oxadiazole ring.

This method is particularly effective for substrates that are resistant to cyclization under milder basic or thermal conditions, as the strong acidic and dehydrating environment provided by PPA can drive the reaction to completion.

Green Chemistry Principles in the Synthesis of 1,2,4-Oxadiazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles to reduce environmental impact, minimize waste, and improve efficiency. nih.gov These approaches often involve alternative energy sources, greener solvents, and catalyst-free conditions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov For the synthesis of 1,2,4-oxadiazole derivatives, microwave assistance dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.govwjarr.com This technique can be applied to the key cyclodehydration step in oxadiazole formation. For instance, the reaction of amidoximes with carboxylic acids or their derivatives can be accelerated under microwave heating. acs.org The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the solvent and reactants, which minimizes the formation of by-products. nih.gov Some protocols have been developed that are also solvent-free, further enhancing their environmental credentials. wjarr.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Oxadiazole Derivatives

| Method | Catalyst/Reagent | Reaction Time | Yield | Reference |

| Conventional | Acetic Anhydride | 12 hours (reflux) | Moderate | nih.gov |

| Microwave | Silica Gel | 25 minutes | Good | nih.gov |

| Microwave | HBTU/PS-BEMP | 10-20 minutes | Good to Excellent | acs.org |

| Microwave | PTSA/ZnCl₂ | 15 minutes | High | organic-chemistry.org |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This method has been successfully applied to the synthesis of various heterocyclic compounds, including oxadiazoles. niscpr.res.in The primary advantages of using ultrasound include significantly shorter reaction times, improved yields, and the ability to conduct reactions at ambient temperatures, thereby reducing energy consumption. niscpr.res.innih.gov The formation of 1,3,4-oxadiazoles from the treatment of thiosemicarbazide (B42300) derivatives with I₂/KI and NaOH has been shown to be more efficient under ultrasound irradiation compared to conventional methods. niscpr.res.in This technique provides a greener alternative by minimizing the need for high temperatures and prolonged reaction periods. rdd.edu.iq

Table 2: Effect of Ultrasound Irradiation on Oxadiazole Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional | 8-10 hours | 60-70% | Reflux | niscpr.res.in |

| Ultrasound | 2-3 hours | 80-90% | Room Temperature | niscpr.res.in |

A fundamental principle of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. nih.gov A patented green synthesis method describes the one-step synthesis of oxadiazole derivatives in water, using N-hydroxybenzamidine and a carbonylation reagent in the presence of a base. google.com This approach simplifies a traditional two-step esterification and cyclization process into a single step, shortening reaction times and improving yields under mild conditions. google.com

Furthermore, the development of catalyst-free protocols or the use of eco-friendly catalysts is a key area of research. Graphene oxide (GO), an inexpensive and metal-free heterogeneous carbocatalyst, has been used for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govrsc.org GO can play a dual role as both an oxidizing agent and a solid acid catalyst, facilitating the reaction under mild conditions and allowing for easy recovery and reuse. nih.govrsc.org These methods avoid the use of hazardous transition metal catalysts and harsh reaction conditions often associated with traditional synthetic routes. nih.gov

Functionalization Strategies for the Phenyl and Amine Moieties

Post-synthesis modification of the core structure of 1,2,4-Oxadiazol-3-yl(phenyl)methanamine allows for the generation of a diverse library of derivatives. Functionalization can be targeted at the phenyl ring or the primary amine of the methanamine group.

Phenyl Moiety Functionalization: The phenyl group can be modified using standard electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these reactions will be influenced by the electron-withdrawing nature of the 1,2,4-oxadiazole ring. Potential transformations include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, which would typically be directed to the meta and para positions. Selective metalation of an aryl group attached to a 1,3,4-oxadiazole (B1194373) has been achieved using TMP-zinc and TMP-magnesium bases, followed by trapping with various electrophiles, suggesting a potential route for functionalization. acs.org

Amine Moiety Functionalization: The primary amine in the methanamine side chain is a versatile functional handle. It can readily undergo a variety of chemical transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones to form an imine, followed by reduction to yield substituted amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates. An analogous strategy has been used to synthesize N-phenylsuccinimide and N-phenylmaleimide derivatives starting from an aniline (B41778) connected to a 1,2,4-oxadiazole ring. beilstein-journals.org

Stereoselective Synthesis Approaches

The target molecule, 1,2,4-Oxadiazol-3-yl(phenyl)methanamine, possesses a stereocenter at the benzylic carbon atom. Consequently, its synthesis in an enantiomerically pure form requires stereoselective approaches.

One viable strategy involves starting from a chiral precursor. For example, enantiopure α-amino acids can serve as starting materials. organic-chemistry.org A series of α-amino acid-derived 1,2,4-oxadiazoles have been synthesized through a one-pot protocol, indicating that the chirality can be maintained throughout the synthetic sequence. organic-chemistry.org Specifically, starting with a chiral amino acid like D- or L-phenylglycine would allow the pre-existing stereocenter to be incorporated directly into the final molecule.

Another approach involves the stereoselective synthesis of the 1,2,4-oxadiazole ring itself using chiral auxiliaries or catalysts. For instance, monoterpenes have been used as chiral starting materials to accomplish the stereoselective synthesis of monoterpene-based 1,2,4-oxadiazole derivatives. nih.govresearchgate.net While not directly applied to the target compound, this demonstrates the principle of using natural chiral pool components to induce stereoselectivity in the formation of the heterocyclic ring and its substituents. nih.gov

Structure Activity Relationship Sar Studies of 1,2,4 Oxadiazol 3 Yl Phenyl Methanamine and Its Analogues

Design Principles for Rational Structural Modifications

The rational design of analogues of 1,2,4-Oxadiazol-3-yl(phenyl)methanamine is often guided by several key principles. A fundamental concept is the use of the 1,2,4-oxadiazole (B8745197) ring as a bioisostere for amide and ester functionalities. This five-membered heterocycle is chemically stable and can mimic the hydrogen bonding capabilities of amide and ester groups, which are common in biologically active molecules. This bioisosteric replacement can lead to improved metabolic stability and pharmacokinetic properties.

Another important design principle involves the strategic placement of substituents on the phenyl ring and modifications of the methanamine moiety to probe the steric and electronic requirements of the biological target. The goal is to optimize interactions with the target, such as a receptor or enzyme, by introducing groups that can form favorable hydrogen bonds, hydrophobic interactions, or electrostatic interactions. Computational methods, including molecular docking, are frequently employed to visualize and predict these interactions, thereby guiding the synthesis of new derivatives with enhanced activity. For instance, in the development of potential EGFR inhibitors, a molecular dynamics-based sampling of the EGFR tyrosine kinase was used to identify a stable protein conformation for the molecular docking of 1,2,4-oxadiazole derivatives, leading to the identification of compounds with better in silico binding. nih.gov

Furthermore, the principle of conformational constraint is also applied. By introducing rigid elements or specific substituents, the conformational flexibility of the molecule can be reduced. This can lead to a more favorable entropy of binding to the target, resulting in higher affinity and potency.

Impact of Substituent Variations on the Phenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring of 1,2,4-Oxadiazol-3-yl(phenyl)methanamine analogues have a profound impact on their biological activity. Numerous studies have demonstrated that even minor changes to the substitution pattern can lead to significant alterations in potency and selectivity.

For example, in a series of 1,2,4-oxadiazole derivatives investigated as potential anticancer agents, the introduction of electron-withdrawing groups (EWGs) on an aryl ring at the 5-position of the oxadiazole was found to increase antitumor activity. nih.gov Specifically, a nitro group at the meta position was more favorable than at the para position. nih.gov Conversely, in another study on compounds with a benzofuran (B130515) group, the replacement of electron-donating or electron-withdrawing groups with halogen atoms on the phenyl ring led to a drastic decrease in biological activity. nih.gov

In the context of antibacterial 1,2,4-oxadiazoles, substitutions on the phenyl ring at the 3-position were found to be critical. conicet.gov.ar A bulky para-substituent was generally favorable for activity, while small substituents like hydroxyl or fluoride (B91410) at this position resulted in inactive compounds. conicet.gov.ar The presence of an aromatic ring at this position appears to be crucial for maintaining activity. conicet.gov.ar

The following table summarizes the observed impact of phenyl ring substitutions on the biological activity of various 1,2,4-oxadiazole-based compounds, as reported in different studies.

| Substituent Type | Position | Observed Effect on Biological Activity | Therapeutic Area | Reference |

|---|---|---|---|---|

| Electron-Withdrawing Group (e.g., Nitro) | Meta | Increased antitumor activity | Anticancer | nih.gov |

| Halogen | - | Decreased antiproliferative activity | Anticancer | nih.gov |

| Bulky Group | Para | Favorable for antibacterial activity | Antibacterial | conicet.gov.ar |

| Small Group (e.g., -OH, -F) | Para | Inactive | Antibacterial | conicet.gov.ar |

Role of the Methanamine Moiety in Ligand-Target Interactions

The methanamine moiety, -CH2NH2, in 1,2,4-Oxadiazol-3-yl(phenyl)methanamine is a critical component for establishing interactions with biological targets. The primary amine group can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptors, such as oxygen or nitrogen atoms, in the active site of a receptor or enzyme. This hydrogen bonding capability is often essential for the anchoring of the ligand within the binding pocket and for its biological activity.

Furthermore, the aminomethyl group can be protonated under physiological conditions, acquiring a positive charge. This positive charge can then engage in electrostatic interactions with negatively charged residues, such as aspartate or glutamate (B1630785), in the target protein. These ionic interactions can significantly contribute to the binding affinity of the compound.

In the development of Sirt2 inhibitors, for instance, a study revealed that a cyclic aminomethyl or a haloalkyl chain at the 5th position of the 1,2,4-oxadiazole ring was a crucial substituent for inhibitory action. nih.gov This highlights the importance of the amine-containing side chain in mediating the biological effect.

Stereochemical Effects on Biological Activity of Enantiomers (if applicable)

When the carbon atom of the methanamine moiety is attached to four different substituents, it becomes a chiral center, and the compound can exist as a pair of enantiomers. While specific studies on the stereochemical effects of 1,2,4-Oxadiazol-3-yl(phenyl)methanamine enantiomers are not extensively reported in the reviewed literature, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities.

This difference in activity arises from the three-dimensional nature of biological targets, which are themselves chiral. One enantiomer may fit into the binding site of a receptor or enzyme more effectively than the other, leading to a higher affinity and, consequently, greater biological response. The less active enantiomer may have a lower affinity, be inactive, or even exhibit a different or antagonistic pharmacological profile. Therefore, if 1,2,4-Oxadiazol-3-yl(phenyl)methanamine or its analogues are chiral, it is highly probable that their enantiomers would display distinct biological activities. The synthesis and biological evaluation of individual enantiomers would be crucial to fully understand their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-oxadiazole derivatives, various QSAR studies have been conducted to guide the design of new analogues with improved potency.

2D and 3D QSAR Methodologies

Both 2D and 3D-QSAR methodologies have been applied to series of 1,2,4-oxadiazole compounds. 2D-QSAR models correlate biological activity with molecular descriptors that are calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices.

3D-QSAR methods, on the other hand, consider the three-dimensional structure of the molecules. These methods require the alignment of the compounds in the dataset, which is a critical step for the reliability of the model. The aligned molecules are then placed in a 3D grid, and the steric and electrostatic fields around them are calculated. These fields are then used as independent variables in a partial least squares (PLS) regression analysis to build a predictive model. Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.goviaea.orgresearchgate.netnih.gov

For a series of 1,2,4-oxadiazole antibacterials, 3D-QSAR analyses using CoMFA, CoMSIA, and Field-Based 3D-QSAR were performed on a set of 102 compounds. nih.gov These models helped in understanding the structural requirements for antibacterial activity against Staphylococcus aureus. nih.gov

Molecular Field Analysis (MFA) and Contour Plot Interpretation

Molecular Field Analysis (MFA) is the core of 3D-QSAR methods like CoMFA. It involves the calculation of steric and electrostatic fields around the aligned molecules. The results of the MFA are often visualized as 3D contour maps, which provide a graphical representation of the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Steric Contour Maps: These maps typically use two colors. For example, green contours may indicate regions where bulky substituents are favored for enhancing activity, while yellow contours might represent areas where steric bulk is detrimental. In the study of 1,2,4-oxadiazole antibacterials, the CoMFA steric contour map indicated that a bulky para-substituent on the 3-phenyl ring was favorable for activity. conicet.gov.ar

Electrostatic Contour Maps: These maps also use a color scheme to represent electrostatic properties. Blue contours often highlight regions where electropositive substituents would be beneficial, while red contours indicate areas where electronegative groups are preferred. For the same antibacterial series, the electrostatic contour maps showed that an electropositive group was favored at the para-position of the 5-phenyl ring. conicet.gov.ar

The interpretation of these contour plots provides valuable insights for medicinal chemists, guiding the rational design of new compounds with optimized interactions with the biological target and, consequently, improved biological activity.

Biological Target Identification and Mechanistic Insights of 1,2,4 Oxadiazol 3 Yl Phenyl Methanamine

High-Throughput Screening Approaches for Novel Target Identification

The discovery of biological targets for compounds containing the 1,2,4-oxadiazole (B8745197) scaffold often begins with high-throughput screening (HTS) of compound libraries. In this approach, large collections of diverse small molecules are tested against a panel of biological assays to identify "hits"—compounds that exhibit a desired activity. For instance, screening of in-house libraries has successfully identified 1,2,4-oxadiazole derivatives as potent inhibitors of key targets in oncology and infectious diseases.

Virtual screening is another powerful tool that complements experimental HTS. nih.gov Using computational models, thousands to millions of compounds can be rapidly assessed for their potential to bind to a specific protein target. nih.gov This method was employed to screen a library of 1500 compounds to identify promising pharmacophores for Epidermal Growth Factor Receptor (EGFR) inhibition, leading to the selection of 1,2,4-oxadiazole derivatives for further study. nih.gov Similarly, a substrate-based virtual screening approach identified this class of compounds as efficient inhibitors of Sortase A, a crucial enzyme for bacterial virulence. bohrium.comnih.gov These screening methodologies are instrumental in the initial stages of drug discovery, enabling the rapid identification of lead compounds and their associated biological targets for subsequent optimization and validation.

In Vitro Receptor Binding and Enzyme Inhibition Studies

Following initial identification through screening, candidate compounds undergo rigorous in vitro testing to confirm their activity and determine their potency and selectivity. These studies involve direct assays with purified enzymes or receptors to quantify the interaction between the compound and its biological target.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and is a major target in cancer therapy. nih.govsemanticscholar.org Several studies have identified 1,2,4-oxadiazole derivatives as potent EGFR inhibitors. nih.govnih.gov In vitro enzyme assays have demonstrated that specific derivatives can inhibit both wild-type and mutant forms of EGFR. nih.gov For example, a series of compounds showed robust inhibition against the wild-type EGFR enzyme, although with lower potency against the mutant form. nih.gov Cytotoxicity assays against EGFR-positive cancer cell lines, such as MCF7, have confirmed the anticancer potential of these compounds, with several derivatives exhibiting IC₅₀ values in the low micromolar range, superior to some established anticancer drugs. nih.govnih.gov

Table 1: EGFR Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7a | MCF7 | 9.56 ± 2.33 | nih.gov |

| 7b | MCF7 | 11.98 ± 3.76 | nih.gov |

| 7e | MCF7 | 13.12 ± 2.98 | nih.gov |

| 7m | MCF7 | 8.66 ± 2.57 | nih.gov |

| Compound I | NSCLC Panel | 0.2 - 0.6 | tandfonline.commedchemexpress.com |

Histone deacetylase 6 (HDAC6) is a zinc-dependent enzyme primarily located in the cytoplasm that regulates various cellular processes through the deacetylation of non-histone proteins like tubulin. mdpi.comnih.gov It has emerged as a significant target for neurological and oncological diseases. xray.cz Certain fluorinated 1,3,4-oxadiazole (B1194373) derivatives have been identified as exceptionally potent and selective inhibitors of HDAC6. mdpi.comnih.gov These compounds function as mechanism-based, substrate-analog inhibitors. mdpi.com

A surprising and crucial finding from crystallographic and mechanistic studies is that the oxadiazole ring itself acts as a "warhead." nih.govxray.cz Within the HDAC6 active site, the enzyme catalyzes the hydrolysis of the oxadiazole ring. This chemical transformation converts the parent inhibitor into a potent acylhydrazide intermediate, which then strongly chelates the active-site zinc ion, leading to potent and essentially irreversible inhibition. mdpi.comxray.czacs.org This mechanism is key to the high selectivity of these compounds for HDAC6 over other HDAC isoforms. nih.govacs.org For instance, di- and trifluorinated derivatives exhibit IC₅₀ values against HDAC6 in the low nanomolar range (2.1 nM and 14.6 nM, respectively) and show over 1000-fold selectivity against other HDACs. nih.govacs.org

Caspases are a family of cysteine proteases that are the primary executioners of apoptosis, or programmed cell death. mdpi.com The activation of effector caspases, particularly caspase-3, is a central event in the apoptotic cascade and represents a key therapeutic strategy for cancer treatment. mdpi.comproquest.com Studies have reported that a series of 3-Aryl-5-aryl-1,2,4-oxadiazoles act as novel apoptosis inducers specifically through the activation of caspase-3. mdpi.comproquest.com Molecular docking studies have been performed to understand the interaction between these 1,2,4-oxadiazole derivatives and the active site of caspase-3 (PDB: 1RE1). mdpi.comproquest.com These computational models suggest that hydrogen bonding between the oxadiazole ring's nitrogen and oxygen atoms and key amino acid residues, such as Cys205, in the enzyme's binding pocket may be responsible for the observed biological activity. mdpi.com

The versatility of the 1,2,4-oxadiazole scaffold allows its derivatives to interact with a wide array of other biological targets.

Metabotropic Glutamate (B1630785) Receptors (mGluRs): In the context of neurological disorders, certain 1,2,4-oxadiazole derivatives have been investigated as modulators of mGluRs. One study found that these compounds act as positive allosteric modulators (PAMs) of the mGlu₄ receptor, with EC₅₀ values in the range of 282–656 nM. nih.govresearchgate.net Importantly, selectivity screening revealed that these derivatives were inactive at mGluR1, mGluR2, and mGluR5, but did modulate mGluR7 and mGluR8, classifying them as group III-preferring mGlu receptor agents. nih.govresearchgate.net Another derivative, FO-4-15, was identified as a potential activator of the mGluR1 pathway, suggesting its promise for treating Alzheimer's disease. chinaphar.com

Sortase A (SrtA): This bacterial transpeptidase is crucial for the virulence of Gram-positive bacteria, including Staphylococcus aureus, making it an attractive target for novel anti-infective agents. bohrium.comnih.gov A series of 1,2,4-oxadiazole derivatives were synthesized and shown to inhibit biofilm formation. nih.gov Subsequent enzymatic assays confirmed that this antibiofilm activity was due to the direct inhibition of recombinant S. aureus SrtA, with the most active compounds displaying IC₅₀ values between 2.2 and 10.4 µM. nih.gov

Acetylcholinesterase (AChE): Inhibition of cholinesterases is a primary strategy for treating Alzheimer's disease. nih.govresearchgate.net Based on the structure of the AChE inhibitor donepezil, a series of 1,2,4-oxadiazole compounds were designed and evaluated. nih.gov These compounds were found to be highly selective inhibitors of Butyrylcholinesterase (BuChE) over AChE. nih.govresearchgate.net The most potent derivative, compound 6n, exhibited an IC₅₀ of 5.07 µM for BuChE with a selectivity index greater than 19. nih.govresearchgate.net

Papain-like Protease (PLpro): As a crucial enzyme for the replication of SARS-CoV-2, PLpro is a key target for antiviral therapeutics. nih.govnih.gov The 1,2,4-oxadiazole scaffold was repurposed to mimic the structure of a known benzamide (B126) PLpro inhibitor. nih.govresearchgate.net This effort led to the identification of 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (compound 5), which displayed an IC₅₀ value of 7.197 μM against SARS-CoV-2 PLpro. nih.govrmit.edu.vn Further optimization led to derivatives with IC₅₀ values as low as 1.0 µM. acs.org

Table 2: Inhibitory Activity of 1,2,4-Oxadiazole Derivatives Against Various Biological Targets

| Target Enzyme | Compound | Activity (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|

| Butyrylcholinesterase (BuChE) | 6n | 5.07 µM | nih.gov |

| mGlu₄ Receptor (PAM) | Derivative Series | 282 - 656 nM | nih.gov |

| Sortase A (SrtA) | Derivative Series | 2.2 - 10.4 µM | nih.gov |

| SARS-CoV-2 PLpro | Compound 5 | 7.197 µM | nih.gov |

| SARS-CoV-2 PLpro | 26r | 1.0 µM | acs.org |

Elucidation of Molecular Mechanisms of Action in Cellular Systems

Understanding the molecular mechanism of action involves connecting the inhibition of a specific target to its downstream consequences within a cell. For 1,2,4-oxadiazole derivatives, these cellular effects are diverse and depend on the specific biological target engaged.

For derivatives that inhibit EGFR, the cellular response often involves disruption of the cell cycle and induction of apoptosis. tandfonline.com For example, compound 48, a dual EGFR/c-Met downregulator, was found to cause cell cycle arrest at the G2/M phase and, to a lesser degree, trigger apoptosis in non-small cell lung cancer (NSCLC) cell lines. medchemexpress.com Other EGFR-inhibiting hybrids have also been shown to promote apoptosis by activating caspases-3 and -8, increasing the pro-apoptotic protein Bax, and down-regulating the anti-apoptotic protein Bcl-2. tandfonline.com

In the case of anticancer compounds that activate Caspase-3, the primary mechanism is the direct initiation of the apoptotic pathway. nih.gov Flow cytometry analysis has confirmed that certain 1,2,4-oxadiazole derivatives trigger apoptosis by increasing the activity of caspase-3/7. nih.gov

For compounds targeting HDAC6, the mechanism is intricately linked to the enzyme-mediated chemical transformation of the inhibitor itself. The hydrolysis of the oxadiazole ring within the HDAC6 active site generates a highly potent, tightly binding intermediate, effectively shutting down the enzyme's catalytic activity. nih.govacs.org This leads to downstream effects such as the hyperacetylation of HDAC6 substrates like α-tubulin, which can impact cellular processes such as cell migration. acs.org

Ultimately, the elucidation of these cellular mechanisms provides a crucial link between target engagement and the desired physiological outcome, guiding the further development of these compounds as potential therapeutic agents.

Disruption of Signaling Pathways

Research into the precise signaling pathways disrupted by 1,2,4-Oxadiazol-3-yl(phenyl)methanamine is still in the early stages. However, studies on analogous 1,2,4-oxadiazole-containing compounds suggest that this class of molecules can interfere with key oncogenic signaling cascades. For instance, some 1,2,4-oxadiazole derivatives have been shown to inhibit the activity of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The structural motifs present in 1,2,4-Oxadiazol-3-yl(phenyl)methanamine may allow it to interact with the ATP-binding pocket of certain kinases, leading to the downregulation of their activity and the subsequent inhibition of downstream signaling. Further investigation is required to identify the specific kinases and signaling pathways directly modulated by this particular compound.

Induction of Apoptosis in Cancer Cell Lines (in vitro)

The ability to induce programmed cell death, or apoptosis, is a hallmark of effective anticancer agents. While specific data for 1,2,4-Oxadiazol-3-yl(phenyl)methanamine is limited, the broader class of 1,2,4-oxadiazole derivatives has demonstrated pro-apoptotic effects in various cancer cell lines. nih.gov The introduction of this heterocyclic core is often associated with the activation of intrinsic and extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins such as Bax and Bak, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, the key executioners of apoptosis.

To provide a clearer understanding of the potential cytotoxic effects, the following interactive table summarizes the reported anti-proliferative activities of various 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. It is important to note that these values are for related compounds and not for 1,2,4-Oxadiazol-3-yl(phenyl)methanamine itself, for which specific data is not yet available in the public domain.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| 3,5-diaryl-1,2,4-oxadiazoles | Human Colon Adenocarcinoma (HT-29) | ~92.4 |

| 3,5-diaryl-1,2,4-oxadiazoles | Human Gastric Carcinoma (GXF 251) | ~92.4 |

| 3,5-diaryl-1,2,4-oxadiazoles | Human Lung Adenocarcinoma (LXFA 629) | ~92.4 |

| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | Human Breast Adenocarcinoma (MCF-7) | Sub-micromolar |

| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | Human Lung Carcinoma (A549) | Sub-micromolar |

| 1,2,4-oxadiazole derivatives with benzofuran (B130515) group | Human Melanoma (A375) | Sub-micromolar |

Target Engagement Assays for the Compound

To validate the direct interaction between a compound and its putative biological target, target engagement assays are indispensable. For a novel compound like 1,2,4-Oxadiazol-3-yl(phenyl)methanamine, a variety of biophysical and biochemical assays could be employed. Techniques such as cellular thermal shift assay (CETSA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide direct evidence of target binding and quantify the binding affinity.

Furthermore, enzyme inhibition assays would be crucial if the compound is hypothesized to target a specific enzyme. For instance, if a particular kinase is identified as a potential target, in vitro kinase assays using purified recombinant enzymes would be performed to determine the inhibitory concentration (IC50) of the compound. As of the latest literature review, specific target engagement assays for 1,2,4-Oxadiazol-3-yl(phenyl)methanamine have not been reported. Future research in this area will be critical to elucidate its precise molecular targets and to advance its potential as a therapeutic agent.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For 1,2,4-oxadiazole (B8745197) derivatives, docking studies have been instrumental in elucidating their mechanism of action against a variety of biological targets.

These studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, between 1,2,4-oxadiazole-based compounds and the active sites of various enzymes and receptors. For instance, derivatives have been docked against targets implicated in cancer, infectious diseases, and neurological disorders. nih.govsemanticscholar.orgtandfonline.com In a study targeting the Leishmania infantum CYP51 enzyme, molecular docking revealed a strong affinity of a 1,2,4-oxadiazole derivative, highlighting specific interactions within the enzyme's active site that are crucial for its inhibitory activity. mdpi.comnih.gov Similarly, docking studies of 1,2,4-oxadiazole derivatives against cancer-related proteins like EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) have helped to rationalize their anticancer activities by showing how these compounds can fit into the ATP-binding pocket. nih.govmdpi.com

The insights gained from molecular docking are crucial for structure-activity relationship (SAR) studies, guiding the design of new analogs with improved potency and selectivity. nih.govnih.gov By understanding the specific residues involved in binding, chemists can strategically modify the phenyl and methanamine portions of the "1,2,4-Oxadiazol-3-yl(phenyl)methanamine" scaffold to enhance these interactions.

Table 1: Examples of Biological Targets for 1,2,4-Oxadiazole Derivatives Investigated by Molecular Docking

| Target Protein | Disease Area | Key Findings from Docking |

|---|---|---|

| Leishmania infantum CYP51 | Leishmaniasis | Strong affinity and specific interactions within the active site. mdpi.comnih.govresearchgate.net |

| Thymidine (B127349) Phosphorylase (TP) | Cancer | Identification of interactions with critical residues like Thr151 and Ser217. nih.gov |

| EGFR & VEGFR2 | Cancer | Prediction of binding modes within the kinase domain's ATP pocket. nih.govmdpi.com |

| Sortase A (SrtA) | Bacterial Infections | Interactions with key residues such as Arg139 and His62. nih.govresearchgate.net |

| GABA-A Receptor | Neurological Disorders | Similar position and orientation inside the binding site as known modulators. semanticscholar.org |

| Caspase-3 | Cancer | Key hydrogen bond interactions with Gly238 and Cys285. mdpi.com |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. mdpi.com MD simulations are crucial for validating docking poses and understanding the energetic landscape of ligand binding.

For 1,2,4-oxadiazole derivatives, MD simulations have been employed to confirm the stability of the complexes predicted by docking studies. mdpi.comnih.gov These simulations, often running for nanoseconds, track the movements of atoms in the ligand and the protein's binding site, ensuring that the key interactions observed in docking are maintained. mdpi.commdpi.com For example, simulations of a 1,2,4-oxadiazole derivative bound to the L. infantum CYP51 enzyme confirmed the stability of the ligand within the binding pocket. mdpi.comnih.gov The analysis of parameters such as root-mean-square deviation (RMSD) and radius of gyration (Rg) from MD trajectories provides quantitative measures of the complex's stability and compactness. mdpi.com These studies have affirmed that hydrogen bonds play a significant role in maintaining the stability of these ligand-receptor complexes. researchgate.net

De Novo Design Strategies for Novel 1,2,4-Oxadiazole Scaffolds

De novo design strategies utilize computational algorithms to generate novel molecular structures with desired pharmacological properties from scratch. While specific examples focusing solely on the de novo design of "1,2,4-Oxadiazol-3-yl(phenyl)methanamine" are not extensively detailed in the literature, the principles of this approach are highly relevant for exploring novel chemical space around the 1,2,4-oxadiazole scaffold.

This approach typically involves identifying a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. An algorithm then assembles molecular fragments or atoms to create new molecules that fit the pharmacophore model and the steric and electronic constraints of the target's binding site. Given the versatility of the 1,2,4-oxadiazole ring as a bioisostere for ester and amide groups, it serves as an excellent foundational scaffold for such design strategies. frontiersin.org By combining the 1,2,4-oxadiazole core with various fragments, de novo design can propose novel derivatives of "1,2,4-Oxadiazol-3-yl(phenyl)methanamine" with potentially unique biological activities or improved pharmacokinetic profiles.

Pharmacophore Modeling and Virtual Screening for Related Compounds

Pharmacophore modeling is a powerful tool in rational drug design that abstracts the key chemical features of a ligand necessary for binding to a specific biological target. mdpi.com These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. mdpi.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the model, a process known as virtual screening. nih.govtandfonline.com

For scaffolds related to 1,2,4-oxadiazoles, this approach has been successfully applied to identify new potential inhibitors for various targets. For instance, a 3D-QSAR pharmacophore model was developed for 1,3,4-oxadiazole (B1194373) derivatives targeting thymidine phosphorylase, an enzyme involved in cancer progression. nih.govtandfonline.com This model, featuring hydrogen bond acceptors, donors, and a ring aromatic feature, was used to screen databases like PubChem and ChEMBL, leading to the identification of several promising hits. nih.govtandfonline.com Such a strategy is directly applicable to the "1,2,4-Oxadiazol-3-yl(phenyl)methanamine" series to discover new compounds with similar biological activities by searching for molecules that share its essential pharmacophoric features.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, including its geometry, charge distribution, and orbital energies (e.g., HOMO and LUMO). mdpi.comresearchgate.net This information is vital for understanding the molecule's reactivity, stability, and its potential to interact with biological targets.

For heterocyclic compounds like 1,2,4-oxadiazoles, DFT calculations can elucidate the electronic nature of the ring and its substituents. mdpi.com The calculated molecular electrostatic potential (MEP) map, for instance, can identify electron-rich and electron-poor regions, predicting sites for hydrogen bonding and other electrostatic interactions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov These calculations help in rationalizing observed structure-activity relationships and in designing molecules with optimized electronic properties for enhanced binding affinity and metabolic stability.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling for Compound Series

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties. nih.gov In silico ADME prediction tools are used early in the drug discovery process to forecast the absorption, distribution, metabolism, and excretion properties of compounds, helping to filter out candidates with unfavorable profiles. mdpi.comresearchgate.net

For series of 1,2,4-oxadiazole derivatives, various computational models and software, such as SwissADME, are routinely used to predict key ADME parameters. mdpi.comresearchgate.net These predictions often include assessments of oral bioavailability based on Lipinski's rule of five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.comnih.gov Studies have shown that many 1,2,4-oxadiazole derivatives exhibit promising in silico ADME profiles, with predictions suggesting high oral absorption and good bioavailability. mdpi.comresearchgate.net Furthermore, predictions of properties like blood-brain barrier permeability are crucial for compounds targeting the central nervous system. rsc.org This early-stage profiling allows for the prioritization of compounds that are more likely to have favorable drug-like properties. nih.gov

Table 2: Common In Silico ADME Parameters Predicted for 1,2,4-Oxadiazole Derivatives

| Parameter | Description | Importance in Drug Design |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the compound. | Affects diffusion and absorption; typically <500 g/mol for oral drugs. mdpi.com |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Influences solubility, absorption, and membrane permeability; typically <5. mdpi.com |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | Affects solubility and membrane permeability; typically ≤5. mdpi.com |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Affects solubility and membrane permeability; typically ≤10. mdpi.com |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration; generally <140 Ų. mdpi.com |

Advanced Derivatives and Lead Optimization Strategies

Scaffold Hopping and Bioisosteric Replacement for the 1,2,4-Oxadiazole (B8745197) Core

The 1,2,4-oxadiazole ring is widely recognized in drug discovery for its role as a bioisostere of ester and amide functionalities. nih.govchim.it This substitution is a key strategy because amides and esters are often susceptible to hydrolysis by metabolic enzymes, leading to poor in vivo stability. The 1,2,4-oxadiazole core provides a metabolically robust alternative that maintains key electronic and steric properties necessary for biological activity. nih.gov Its chemical and thermal resistance contributes to its metabolic stability in biological systems. nih.gov

This bioisosteric equivalence is due to the ability of the 1,2,4-oxadiazole ring to mimic the geometry and hydrogen bonding capabilities of the groups it replaces. nih.gov This strategy has been successfully employed to overcome liabilities related to metabolic degradation. nih.gov For instance, replacing a central amide moiety with a 1,2,4-oxadiazole ring in efflux pump inhibitors led to a novel series of hybrids with promising antibacterial activity, a feat attributed to the enhanced stability of the oxadiazole core.

In another example of bioisosteric replacement, researchers have swapped a central 1,2,4-oxadiazole ring with its regioisomer, 1,3,4-oxadiazole (B1194373). This modification in high-affinity cannabinoid receptor 2 (CB2) ligands was shown to increase polarity and reduce metabolic degradation by human liver microsomes, demonstrating how subtle changes to the scaffold can fine-tune pharmacological properties.

Prodrug Design and Delivery Strategies for Enhanced Pharmacological Properties

Information specifically detailing the design of 1,2,4-oxadiazole-based compounds as prodrugs is limited in publicly available research. The prevailing strategy in the literature focuses on utilizing the 1,2,4-oxadiazole ring as a stable bioisostere to prevent metabolic breakdown, which is contrary to the typical prodrug approach where a compound is designed to be metabolized into an active form. However, general prodrug principles could be applied. For example, a pivaloyloxymethyl ester has been used as a prodrug approach for related heterocyclic compounds to enhance their delivery and efficacy. nih.gov While not directly applied to 1,2,4-oxadiazoles in the available literature, this suggests that functional groups appended to the core phenyl ring or methanamine group of 1,2,4-Oxadiazol-3-yl(phenyl)methanamine could be modified to create prodrugs that release the active compound upon enzymatic cleavage in vivo.

Multi-Targeting Approaches with 1,2,4-Oxadiazole-Based Hybrid Molecules

The development of hybrid molecules that can simultaneously modulate multiple biological targets is a growing strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The 1,2,4-oxadiazole scaffold serves as an effective and stable linker in the design of such multi-target-directed ligands.

Several studies have demonstrated the successful implementation of this approach. For example, a novel series of 1,2,4-oxadiazole/quinazoline-4-one hybrids were developed as multitargeted inhibitors for cancer therapy. These compounds were designed to act as dual inhibitors of the epidermal growth factor receptor (EGFR) and BRAFV600E, two key kinases involved in tumor development. nih.gov Similarly, researchers have created 1,2,4-oxadiazole/2-imidazoline hybrids as multi-target compounds for treating infectious diseases and cancer, exhibiting both antibacterial and antiproliferative activities.

In the context of neurodegenerative diseases, 1,2,4-oxadiazole derivatives have been designed as multifunctional agents for the potential treatment of Alzheimer's disease. These compounds were engineered to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine, while also possessing antioxidant properties. One study reported compounds that were significantly more potent than the standard drug Donepezil against AChE.

| Hybrid Structure | Intended Targets | Therapeutic Area | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole/Quinazoline-4-one | EGFR and BRAFV600E | Cancer | nih.gov |

| 1,2,4-Oxadiazole/2-Imidazoline | Bacterial Efflux Pumps, Cancer Cell Lines | Infectious Disease & Cancer | nih.gov |

| 1,2,4-Oxadiazole Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease |

Development of Chemical Probes Based on the Compound Structure

Chemical probes are essential tools for studying biological systems and validating drug targets. The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed for such purposes. Notably, researchers have developed novel β-amyloid probes based on a 3,5-diphenyl-1,2,4-oxadiazole (B189376) structure. These probes are intended for the in vivo imaging of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. The stability and specific binding characteristics of the 1,2,4-oxadiazole core contribute to its utility in creating effective and reliable imaging agents.

Fragment-Based Drug Discovery (FBDD) Leveraging the 1,2,4-Oxadiazole Fragment

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent, drug-like molecule.

The 1,2,4-oxadiazole ring possesses ideal characteristics for use as a fragment in FBDD campaigns. Its rigid structure, defined vectoral exits for substitution at the 3- and 5-positions, and its role as a stable bioisostere make it an attractive building block. Medicinal chemists can leverage the 1,2,4-oxadiazole fragment to explore chemical space efficiently. By starting with this core, they can systematically build out molecules, attaching different functional groups to the phenyl or methanamine positions of a compound like 1,2,4-Oxadiazol-3-yl(phenyl)methanamine to optimize interactions with a target's binding site.

Combinatorial Chemistry and Library Synthesis of Compound Analogues

Combinatorial chemistry and high-throughput synthesis are key strategies for rapidly generating large libraries of analogues for screening. The synthesis of 1,2,4-oxadiazole derivatives is well-suited to these approaches. Numerous methods have been developed for the efficient, and often one-pot, synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

Analytical Method Development for 1,2,4 Oxadiazol 3 Yl Phenyl Methanamine

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating 1,2,4-Oxadiazol-3-yl(phenyl)methanamine from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques utilized for these analyses.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for determining the purity of 1,2,4-oxadiazole (B8745197) derivatives. nih.gov A reversed-phase HPLC method, often employing a C18 stationary phase, is typically effective. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, which can be run in either isocratic or gradient mode to achieve optimal separation. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance. researchgate.net For many oxadiazole compounds, this is around 300 nm. researchgate.netresearchgate.net Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. For biological testing, purities of greater than 95% are often required. nih.gov This method can be validated for linearity, precision, accuracy, and stability to be used for quantitative analysis in various matrices, including plasma. researchgate.net

Interactive Data Table: Typical HPLC Conditions for Analysis of Oxadiazole Derivatives

| Parameter | Condition | Source |

| Column | Reversed-phase C18; Synergi Fusion-RP 80 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at ~300 nm | researchgate.net |

| Purity Standard | >95% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. While less common than HPLC for non-volatile derivatives, it can be employed for the analysis of specific 1,2,4-oxadiazoles. The technique separates compounds based on their boiling points and interactions with the stationary phase in the GC column, with the mass spectrometer providing definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.net

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 1,2,4-Oxadiazol-3-yl(phenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. mdpi.com The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum confirm the presence and connectivity of hydrogen atoms, while the ¹³C NMR spectrum identifies the different carbon environments within the molecule.

For 1,2,4-Oxadiazol-3-yl(phenyl)methanamine, the ¹H NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, a signal for the methine proton (CH), signals for the amine (NH₂) protons, and potentially signals from any substituents. The ¹³C NMR spectrum would show characteristic signals for the carbons of the 1,2,4-oxadiazole ring, the phenyl ring carbons, and the aliphatic methine carbon. researchgate.netscispace.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,2,4-Oxadiazol-3-yl(phenyl)methanamine

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Source |

| ¹H NMR | Aromatic (C₆H₅) | 7.20 - 7.50 | scispace.com |

| Methine (CH-N) | ~5.0 | researchgate.net | |

| Amine (NH₂) | Variable, broad signal | mdpi.com | |

| ¹³C NMR | Oxadiazole Ring (C3, C5) | 165 - 185 | nih.govscispace.com |

| Aromatic (C₆H₅) | 125 - 140 | researchgate.net | |

| Methine (CH-N) | ~50 | researchgate.net |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. ijrpr.comrsc.org The spectrum of 1,2,4-Oxadiazol-3-yl(phenyl)methanamine would exhibit characteristic absorption bands corresponding to N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C=N stretching of the oxadiazole ring, and C=C stretching of the phenyl ring. mdpi.com

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Amine (N-H) | Stretch | 3200 - 3400 | mdpi.com |

| Aromatic (C-H) | Stretch | 3000 - 3100 | mdpi.com |

| Oxadiazole (C=N) | Stretch | ~1645 | mdpi.com |

| Aromatic (C=C) | Stretch | 1400 - 1600 | mdpi.com |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. ijrpr.com Aromatic and heterocyclic compounds like 1,2,4-Oxadiazol-3-yl(phenyl)methanamine typically show strong absorption in the UV region. The spectrum, usually recorded in a solvent like ethanol (B145695) or methanol, can be used for quantitative analysis and to gain insight into the electronic structure. researchgate.net Oxadiazole derivatives often exhibit absorption maxima around 300 nm. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. ijrpr.comnih.gov Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) are commonly used. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. researchgate.netmdpi.com The fragmentation of the 1,2,4-oxadiazole ring often proceeds via a retro-cycloaddition (RCA) pathway. researchgate.net For 1,2,4-Oxadiazol-3-yl(phenyl)methanamine, key fragments would likely arise from the cleavage of the bond between the methanamine carbon and the phenyl or oxadiazole rings.

Chiral Separation Techniques for Enantiomeric Purity Analysis

The methanamine carbon atom in 1,2,4-Oxadiazol-3-yl(phenyl)methanamine is a stereogenic center, meaning the compound exists as a pair of enantiomers. Since enantiomers can have different pharmacological activities, it is often necessary to separate and analyze them.

Chiral HPLC is the most common method for the enantiomeric separation of such compounds. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. A variety of CSPs are available, including those based on macrocyclic glycopeptides or polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). mdpi.com The selection of the appropriate CSP and mobile phase (which can be normal-phase, reversed-phase, or polar organic) is critical for achieving baseline separation of the enantiomers. mdpi.com This analysis allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample.

Crystallographic Analysis of the Compound and its Intermediates

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. rsc.org This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. researchgate.net

For 1,2,4-Oxadiazol-3-yl(phenyl)methanamine, crystallographic analysis would confirm the planar structure of the 1,2,4-oxadiazole ring and the relative orientation of the phenyl and oxadiazole substituents. Furthermore, it reveals how the molecules pack in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding (involving the amine group) and π-π stacking or C-H···π interactions between the aromatic rings. researchgate.net This analysis can also be applied to key synthetic intermediates to confirm their structures en route to the final product.

Future Research Directions and Conceptual Therapeutic Potential of 1,2,4 Oxadiazol 3 Yl Phenyl Methanamine

Emerging Biological Targets and Disease Mechanisms for Oxadiazole-Based Compounds

Research into 1,2,4-oxadiazole (B8745197) derivatives has identified a range of biological targets, with ongoing studies continuously unveiling new possibilities. The versatility of this heterocyclic ring allows for interaction with various enzymes and receptors, opening avenues for treating complex diseases. bohrium.comresearchgate.net

One of the key areas of focus has been in oncology. mdpi.com Oxadiazole-based compounds have been investigated as inhibitors of several crucial cancer-related enzymes. For instance, derivatives have been developed as selective inhibitors of carbonic anhydrases (CAs), which are overexpressed in certain hypoxic tumors and contribute to their progression. chim.it Another significant target is histone deacetylase (HDAC), with novel 1,2,4-oxadiazole hydroxamate-based derivatives showing potent inhibitory activity against HDAC-1, -2, and -3, suggesting a promising therapeutic strategy for hepatic carcinoma. mdpi.com Furthermore, these compounds have been explored as tubulin-binding agents and inhibitors of the epidermal growth factor receptor (EGFR), both of which are validated targets in cancer therapy. mdpi.com The signal transducer and activator of transcription 3 (STAT3) enzyme, implicated in breast cancer, has also been identified as a target for oxadiazole derivatives. nih.gov

In the context of neurodegenerative diseases like Alzheimer's disease (AD), 1,2,4-oxadiazole derivatives are being designed as multi-target agents. nih.gov Emerging targets in this area include enzymes central to the cholinergic hypothesis, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov Some novel derivatives have exhibited exceptionally potent inhibition of AChE, surpassing the efficacy of existing drugs like donepezil. nih.gov Additionally, monoamine oxidase A and B (MAO-A and MAO-B) are being explored as targets, with some compounds showing remarkable inhibitory potential. nih.gov Beyond enzymatic inhibition, the modulation of metabotropic glutamate (B1630785) receptors (mGluRs), specifically as positive allosteric modulators (PAMs) of the mGlu4 receptor, has shown promise for developing agents with antipsychotic-like properties. nih.gov

The following table summarizes key emerging biological targets for oxadiazole-based compounds and their relevance to disease mechanisms.

| Target Enzyme/Receptor | Associated Disease Area | Therapeutic Rationale |

| Carbonic Anhydrases (CAs) | Oncology (e.g., Colorectal Cancer) | Inhibition of enzyme overexpressed in hypoxic tumors. chim.it |

| Histone Deacetylases (HDACs) | Oncology (e.g., Hepatic Carcinoma) | Potent inhibition of HDAC-1, -2, and -3 can induce cell apoptosis. mdpi.com |

| STAT3 Enzyme | Oncology (e.g., Breast Cancer) | Inhibition of a key signaling pathway in cancer cell proliferation. nih.gov |

| Acetylcholinesterase (AChE) | Neurodegenerative (e.g., Alzheimer's) | Inhibition prevents the breakdown of the neurotransmitter acetylcholine. nih.gov |

| Butyrylcholinesterase (BuChE) | Neurodegenerative (e.g., Alzheimer's) | Inhibition complements AChE inhibition, particularly in later stages of AD. nih.gov |

| Monoamine Oxidases (MAO-A/B) | Neurodegenerative (e.g., Alzheimer's) | Inhibition can modulate neurotransmitter levels and reduce oxidative stress. nih.gov |

| mGlu4 Receptor | Neurological/Psychiatric Disorders | Positive allosteric modulation offers a potential mechanism for antipsychotic effects. nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of novel compounds like 1,2,4-oxadiazole derivatives. nih.goved.ac.uk These computational methods are applied at various stages of the drug design pipeline, from initial hit identification to lead optimization, ultimately improving success rates and reducing costs. nih.gov

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising drug targets and design novel molecules with desired properties. crimsonpublishers.com For instance, high-throughput virtual screening (HTVS) powered by AI can rapidly screen large chemical libraries to identify compounds that are likely to bind to a specific biological target. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

In the context of designing derivatives of 1,2,4-Oxadiazol-3-yl(phenyl)methanamine, AI can be employed for de novo drug design. nih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can create novel molecular structures with specific therapeutic properties that have not been synthesized before. nih.govcrimsonpublishers.com These tools can explore a vast chemical space to propose new oxadiazole derivatives optimized for potency, selectivity, and favorable pharmacokinetic profiles.

Furthermore, ML models are crucial for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. crimsonpublishers.com By building predictive models based on existing data, researchers can forecast the potential toxicity and metabolic stability of a designed molecule before it is even synthesized. For example, AI tools like DeepTox can predict the toxicity of different compounds, helping to filter out potentially harmful candidates early in the development process. crimsonpublishers.com This predictive capability is vital for optimizing lead compounds and reducing the likelihood of failure in later preclinical and clinical stages. crimsonpublishers.com

| AI/ML Application | Role in Drug Design & Optimization | Potential Impact on Oxadiazole Research |

| High-Throughput Virtual Screening (HTVS) | Rapidly screens large libraries to identify potential hits. nih.gov | Accelerates the identification of novel oxadiazole derivatives for specific biological targets. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. nih.gov | Creates innovative 1,2,4-oxadiazole scaffolds with optimized efficacy and safety profiles. |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties of new compounds. crimsonpublishers.com | Reduces late-stage attrition by prioritizing derivatives with favorable drug-like properties. |

| Target Identification | Analyzes biological data to identify and validate new drug targets. nih.gov | Uncovers new therapeutic opportunities and mechanisms of action for oxadiazole compounds. |

| Polypharmacology Prediction | Designs molecules to interact with multiple targets or predicts off-target effects. crimsonpublishers.com | Facilitates the development of multi-target agents for complex diseases like Alzheimer's. |

Novel Synthetic Methodologies and Sustainable Production Advancements